molecular formula C19H19N3O3 B2476773 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylphenyl)butanamide CAS No. 896375-95-4

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylphenyl)butanamide

Cat. No. B2476773
CAS RN: 896375-95-4
M. Wt: 337.379
InChI Key: UCMUFPZHBKLZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylphenyl)butanamide, also known as QM-7, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been studied extensively for its unique properties and mechanism of action, which make it a promising candidate for further research.

Scientific Research Applications

Antiviral Activity

Quinazoline derivatives have been explored for their antiviral properties. For example, a study described the synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation, demonstrating weak to good anti-Tobacco mosaic virus (TMV) activity (Luo et al., 2012).

Antihistaminic Agents

Research into 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has shown potential as a new class of H(1)-antihistaminic agents. These compounds significantly protected animals from histamine-induced bronchospasm in in vivo studies (Alagarsamy et al., 2008).

Synthesis of Quinazolin-4-ones

The synthesis of 2-substituted and 2,3-disubstituted quinazolin-4-ones containing a sterically hindered phenol residue has been reported, showcasing the versatility of quinazoline derivatives in chemical synthesis (Kelarev et al., 2004).

Anticonvulsant and Antidepressant Agents

Quinazolin-4-(3H)-ones have been designed and synthesized with the aim of exploring their anticonvulsant and antidepressant activities. Some compounds from this research have shown promising results in increasing GABA concentration, which might explain their anticonvulsant activity (Amir et al., 2013).

Antitumor Activity

Novel 3-benzyl-substituted-4(3H)-quinazolinones have been evaluated for in vitro antitumor activity, demonstrating broad spectrum antitumor activity and being more potent compared to the positive control 5-FU. This indicates their potential in cancer treatment (Al-Suwaidan et al., 2016).

Corrosion Inhibition

Quinazoline derivatives have been examined for their ability to inhibit corrosion on mild steel in acidic media, showing excellent corrosion inhibition efficiency. This suggests their application in protecting metals from corrosion (Kumar et al., 2020).

Selective Histone Deacetylase 6 Inhibitors

Quinazoline derivatives have been developed as selective inhibitors for histone deacetylase 6 (HDAC6), showing potent antiproliferative effects against cancer cell lines. This highlights their potential in cancer therapy (Yang et al., 2016).

properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-6-4-7-14(12-13)20-17(23)10-5-11-22-18(24)15-8-2-3-9-16(15)21-19(22)25/h2-4,6-9,12H,5,10-11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMUFPZHBKLZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-methylphenyl)butanamide

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